Ceftizoxime is a third-generation cephalosporin antibiotic, primarily used in the treatment of various bacterial infections. It is particularly effective against Gram-negative bacteria and some Gram-positive organisms, making it a valuable option for treating infections of the lower respiratory tract, urinary tract, bones, joints, skin, and soft tissues . Ceftizoxime is known for its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many antibiotics.
Ceftizoxime was first synthesized in the late 1970s and has since been utilized in clinical settings. It is derived from the basic structure of cephalosporins, which are naturally occurring compounds produced by the fungus Acremonium. The synthetic modifications to develop ceftizoxime enhance its antibacterial properties and broaden its spectrum of activity .
Ceftizoxime belongs to the class of beta-lactam antibiotics and is categorized specifically as a cephalosporin. It falls under the third generation of cephalosporins, which are characterized by their improved activity against Gram-negative bacteria compared to earlier generations.
The synthesis of ceftizoxime generally involves several key steps that modify the core cephalosporin structure. One common method includes the reaction of 7-aminocephalosporanic acid with various side chains to enhance its antibacterial properties.
The total yield from these synthesis methods can vary; for instance, one reported method achieved a yield of approximately 52.9% . The reaction conditions typically require careful control of temperature and pH to optimize yields and purity.
Ceftizoxime has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is CHNOS.
Ceftizoxime undergoes various chemical reactions that can be exploited for both therapeutic and diagnostic purposes. Notably:
The radiochemical purity of labeled ceftizoxime was reported to be over 98%, demonstrating its potential as a diagnostic imaging agent .
Ceftizoxime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
The effectiveness against various pathogens has been documented in clinical studies, showing significant efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria.
Relevant analyses indicate that ceftizoxime maintains its structural integrity under controlled conditions but requires careful handling to prevent degradation .
Ceftizoxime is widely used in clinical settings for:
The genesis of third-generation cephalosporins emerged from the urgent need to combat β-lactamase-mediated resistance among Gram-negative bacilli. Following Giuseppe Brotzu’s 1948 isolation of Cephalosporium acremonium filtrates, cephalosporin C was identified as the foundational compound [8]. By the 1970s, semisynthetic modifications of the 7-aminocephalosporanic acid (7-ACA) nucleus enabled targeted spectrum expansion. Researchers systematically engineered the C-7 acylamino side chain to enhance β-lactamase affinity and penetration through Gram-negative outer membranes [6] [8]. Ceftizoxime, patented in the late 1970s, epitomized this strategy—retaining potent Gram-positive activity while achieving reliable efficacy against Enterobacteriaceae, Haemophilus influenzae, and Neisseria species [3] [9]. This generation marked a paradigm shift from narrow-spectrum agents (e.g., first-gen cefazolin) to broad-spectrum therapeutics capable of treating meningitis, nosocomial pneumonia, and multidrug-resistant urinary tract infections [2] [3].
Table 1: Key Third-Generation Cephalosporins and Structural Innovations
Generic Name | C-7 Side Chain | C-3 Modification | Spectrum Enhancements |
---|---|---|---|
Ceftizoxime | Aminothiazolyl oxime | None (hydrogen substitution) | High β-lactamase stability; anaerobic coverage |
Ceftazidime | Aminothiazolyl oxime + pyridinium | Carboxypropyloxyimino | Anti-pseudomonal activity |
Cefotaxime | Aminothiazolyl oxime | Acetoxymethyl | Enhanced meningeal penetration |
Ceftriaxone | Aminothiazolyl oxime | Heterocyclic thiol | Long half-life; once-daily dosing |
Ceftizoxime belongs to the cephem subclass of β-lactams, characterized by a bicyclic core comprising a β-lactam ring fused to a six-membered dihydrothiazine ring [6] [8]. Its molecular architecture (chemical formula: C₁₃H₁₃N₅O₅S₂) features three critical regions:
This structure positions ceftizoxime within the "oxime subgroup" of third-generation cephalosporins, sharing the aminothiazole ring with cefotaxime but distinguished by its unsubstituted C-3 position [6].
Ceftizoxime’s pharmacological profile diverges fundamentally from prior cephalosporin generations through three mechanisms:
Table 2: Comparative Activity of Cephalosporin Generations
Generation | Representative Agents | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Stability |
---|---|---|---|---|
First | Cefazolin | ++++ | + | Low |
Second | Cefuroxime | +++ | ++ | Moderate |
Third (Ceftizoxime) | - | ++ | ++++ | High |
Spectrum of Activity: While first-gen agents primarily target staphylococci and streptococci, ceftizoxime inhibits a broad array of Gram-negatives, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Bacteroides spp. [1] [3]. Notably, it lacks reliable activity against Pseudomonas aeruginosa—a capability reserved for ceftazidime among third-gen agents [3].
CNS Penetration: Unlike most first- and second-gen cephalosporins, ceftizoxime achieves therapeutic concentrations in cerebrospinal fluid (CSF), enabling its use in Gram-negative meningitis [3] [10]. This property stems from enhanced hydrophilicity and reduced protein binding (∼30%) versus earlier agents [4].
Table 3: β-Lactamase Stability Profile of Ceftizoxime vs. Other β-Lactams
Antibiotic Class | Example | Stability to TEM-1 | Stability to AmpC |
---|---|---|---|
Penicillin | Ampicillin | Low | Low |
First-gen cephalosporin | Cephalothin | Moderate | Low |
Third-gen cephalosporin | Ceftizoxime | High | Moderate |
Carbapenem | Imipenem | High | High |
These attributes cemented ceftizoxime’s role in empirical therapy for mixed aerobic/anaerobic infections (e.g., intra-abdominal sepsis) and its utility in penicillin-allergic patients (excluding those with cephalosporin anaphylaxis) [1] [3]. However, the emergence of carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter spp. has diminished its clinical dominance, though it retains niche applications in antimicrobial stewardship programs [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7